(1-Aminocyclopentyl)methyl hydrogen sulfate
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Overview
Description
(1-Aminocyclopentyl)methyl hydrogen sulfate is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . It is known for its unique structure, which includes a cyclopentane ring with an amino group and a methyl hydrogen sulfate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopentyl)methyl hydrogen sulfate typically involves the reaction of cyclopentylamine with methyl hydrogen sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction mixture is continuously stirred and monitored to maintain the desired conditions .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopentyl)methyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
(1-Aminocyclopentyl)methyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of (1-Aminocyclopentyl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Shares the cyclopentane ring structure but lacks the methyl hydrogen sulfate group.
Methyl hydrogen sulfate: Contains the sulfate group but lacks the cyclopentane ring and amino group.
Aminocyclopentane derivatives: Compounds with similar structures but different functional groups attached
Uniqueness
(1-Aminocyclopentyl)methyl hydrogen sulfate is unique due to its combination of a cyclopentane ring, an amino group, and a methyl hydrogen sulfate group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H13NO4S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(1-aminocyclopentyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C6H13NO4S/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10) |
InChI Key |
KGYCGPMKYVUFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COS(=O)(=O)O)N |
Origin of Product |
United States |
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